molecular formula C17H18N2O B188904 Phenyl(4-phenylpiperazin-1-yl)methanone CAS No. 18907-52-3

Phenyl(4-phenylpiperazin-1-yl)methanone

Cat. No. B188904
CAS RN: 18907-52-3
M. Wt: 266.34 g/mol
InChI Key: PIGJYCFPOKYNLL-UHFFFAOYSA-N
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Description

Phenyl(4-phenylpiperazin-1-yl)methanone is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that there are similar compounds like Phenyl(4-tosylpiperazin-1-yl)methanone1 and (4-HYDROXY-PHENYL)-PIPERAZIN-1-YL-METHANONE2 which have been studied more extensively.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Phenyl(4-phenylpiperazin-1-yl)methanone. However, similar compounds have been synthesized using various methods3.



Molecular Structure Analysis

The molecular structure of Phenyl(4-phenylpiperazin-1-yl)methanone is not readily available. However, the molecular structure of similar compounds like Phenyl(4-tosylpiperazin-1-yl)methanone has been studied4.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Phenyl(4-phenylpiperazin-1-yl)methanone. However, similar compounds have been involved in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of Phenyl(4-phenylpiperazin-1-yl)methanone are not readily available. However, similar compounds like Phenyl(4-tosylpiperazin-1-yl)methanone have been studied4.


Scientific Research Applications

  • Acetylcholinesterase Inhibitors : Arylisoxazole-phenylpiperazine derivatives, including compounds similar to phenyl(4-phenylpiperazin-1-yl)methanone, have been found to be potent acetylcholinesterase inhibitors. This makes them potential candidates for treating diseases like Alzheimer's (Saeedi et al., 2019).

  • Tubulin Polymerization Inhibitors : N-Heterocyclic derivatives derived from phenoxazine and phenothiazine have shown significant inhibition of tubulin polymerization, indicating potential as anticancer agents (Prinz et al., 2017).

  • Neuroprotective Activity : Certain phenylpiperazine derivatives have been evaluated for neuroprotectivity on Aβ-treated neurotoxicity in PC12 cells, although with low activity (Chang et al., 2006).

  • Endocannabinoid Hydrolases Inhibitors : Compounds like phenyl(4-phenylpiperazin-1-yl)methanone have been tested as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), indicating potential applications in neurological disorders (Morera et al., 2012).

  • Antidepressant-like Activity : Derivatives have shown promising antidepressant-like activity in rodent models of depression, indicating potential use in psychiatric treatment (Mahesh et al., 2012).

  • Synthesis and Structural Investigation : The structural properties of phenyl(4-phenylpiperazin-1-yl)methanone derivatives have been studied, providing insights into their chemical behavior and potential applications in material science (Akkurt et al., 2003).

  • Antimicrobial and Antiviral Activity : Some derivatives have been found to exhibit antimicrobial and antiviral activities, suggesting potential applications in infectious disease treatment (Sharma et al., 2009).

  • Electrochemical and Electrochromic Properties : Research has been conducted on the electrochemical and electrochromic properties of compounds containing phenyl-methanone units, indicating possible applications in materials science and electronics (Hu et al., 2013).

Safety And Hazards

The safety and hazards of Phenyl(4-phenylpiperazin-1-yl)methanone are not well-documented. However, similar compounds like Phenyl(4-tosylpiperazin-1-yl)methanone have safety information available4.


Future Directions

There is limited information available on the future directions of research involving Phenyl(4-phenylpiperazin-1-yl)methanone. However, similar compounds have been used in various research studies4.


Please note that this analysis is based on the limited information available and the properties of similar compounds. More research is needed to fully understand the properties and potential applications of Phenyl(4-phenylpiperazin-1-yl)methanone.


properties

IUPAC Name

phenyl-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJYCFPOKYNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940419
Record name Phenyl(4-phenylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(4-phenylpiperazin-1-yl)methanone

CAS RN

18907-52-3
Record name MLS002694728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(4-phenylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Kumar, AK Mantha, V Kumar - Bioorganic Chemistry, 2018 - Elsevier
Monoamine oxidase inhibitors (MAOIs) are potential drug candidates for the treatment of various neurological disorders like Parkinson’s disease, Alzheimer’s disease and depression. …
Number of citations: 37 www.sciencedirect.com
S Sarı, N Kılıç, M Yılmaz - Structural Chemistry, 2023 - Springer
New N-substituted oxime derivatives (5b, 5d-g, 5i-k, and 5m) and known compounds (5a, 5c, 5h, 5g, 5l, and 5n-q) were obtained by reacting phenyl and butyl oxime chloride analogs …
Number of citations: 2 link.springer.com
S Boughaba, Z Aouf, R Zerrouki… - Organic Preparations and …, 2021 - Taylor & Francis
In the last two decades, the investigation of green chemistry processes 1 in the protection/deprotection 2–3 of functional groups has received much attention. Acylation 4–7 of amine and …
Number of citations: 1 www.tandfonline.com
C Kuş, E Özer, Y Korkmaz, E Yurtcu… - Mini Reviews in …, 2018 - ingentaconnect.com
Background & Method: In this ongoing research, it is aimed to investigate the synthesis, structure identification and effects on urokinase-type plasminogen activators (uPA) and its …
Number of citations: 3 www.ingentaconnect.com
QS Ma, YF Zhang, CY Li, WX Zhang, L Yuan… - European Journal of …, 2023 - Elsevier
As an important epigenetic regulator, histone lysine specific demethylase 1 (LSD1) has become an attractive target for the discovery of anticancer agents. In this work, a series of …
Number of citations: 2 www.sciencedirect.com
L Imberg, S Platte, C Erbacher… - ACS Pharmacology & …, 2022 - ACS Publications
To counteract thrombosis, new safe and efficient antithrombotics are required. We herein report the design, synthesis, and biological activity of a series of amide-functionalized acylated …
Number of citations: 4 pubs.acs.org
S Yagci, M Gozelle, SG Kaya, Y Ozkan, AB Aksel… - Bioorganic & Medicinal …, 2021 - Elsevier
Sirtuins (SIRTs) are a class of nicotinamide adenine dinucleotide (NAD + )-dependent protein histone deacetylases (HDACs) that are evolutionarily conserved from bacteria to mammals…
Number of citations: 4 www.sciencedirect.com
M Singh - 2016 - BITS Pilani
Number of citations: 0

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